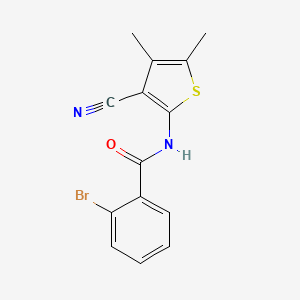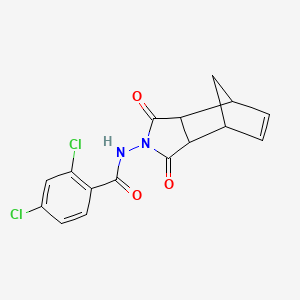![molecular formula C13H13F3N2O3 B11542503 1-[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11542503.png)
1-[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-ヒドロキシ-5-(3-メトキシフェニル)-3-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-1-イル]エタノンは、ピラゾール環、トリフルオロメチル基、およびメトキシフェニル基を含む、独自の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
1-[5-ヒドロキシ-5-(3-メトキシフェニル)-3-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-1-イル]エタノンの合成は、通常、複数の段階を伴います。一般的な方法の1つは、3-メトキシベンズアルデヒドとトリフルオロ酢酸およびヒドラジン水和物を反応させて、対応するヒドラゾンを生成することです。この中間体は、酸性条件下で環化反応に付され、ピラゾール環が生成されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模で行われます。連続フローリアクターや最適化された反応条件を使用すると、最終生成物の収率と純度が向上します。さらに、触媒や高度な精製技術を使用すると、生産プロセスの効率をさらに向上させることができます。
化学反応の分析
反応の種類
1-[5-ヒドロキシ-5-(3-メトキシフェニル)-3-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-1-イル]エタノンは、さまざまな化学反応を起こす可能性があります。これには、次のようなものがあります。
酸化: ヒドロキシル基は、ケトンまたはカルボン酸を生成するために酸化される可能性があります。
還元: カルボニル基は、アルコールを生成するために還元される可能性があります。
置換: メトキシ基は、求核置換反応により、他の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で、メトキシ基を置換するために使用できます。
生成される主な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: アルコールの生成。
置換: 置換ピラゾール誘導体の生成。
科学研究における用途
1-[5-ヒドロキシ-5-(3-メトキシフェニル)-3-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-1-イル]エタノンは、いくつかの科学研究に用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗炎症作用や抗菌作用など、その潜在的な生物活性を研究されています。
医学: 特に特定の分子標的に作用する能力のために、創薬におけるその潜在的な用途について調査されています。
産業: 新しい材料や化学プロセス開発に使用されます。
科学的研究の応用
1-[5-HYDROXY-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated as a potential drug candidate for various diseases due to its bioactive properties.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
作用機序
1-[5-ヒドロキシ-5-(3-メトキシフェニル)-3-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-1-イル]エタノンの作用機序は、特定の分子標的との相互作用を伴います。トリフルオロメチル基は、化合物の親油性を高め、細胞膜を容易に透過することを可能にします。細胞内に入ると、この化合物は酵素や受容体と相互作用し、それらの活性を調節することができます。関与する正確な分子経路は、特定の生物学的状況と関心の対象となる標的に依存します。
類似の化合物との比較
類似の化合物
1-[5-ヒドロキシ-5-(4-メトキシフェニル)-3-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-1-イル]エタノン: 同様の構造ですが、メトキシ基の位置が異なります。
1-[5-ヒドロキシ-5-(3-メチルフェニル)-3-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-1-イル]エタノン: 同様の構造ですが、メトキシ基ではなくメチル基を有します。
独自性
1-[5-ヒドロキシ-5-(3-メトキシフェニル)-3-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-1-イル]エタノンは、特定の化学的および生物学的特性を与える官能基の組み合わせにより、ユニークです。トリフルオロメチル基の存在は、その安定性と親油性を高め、一方、メトキシフェニル基は、その潜在的な生物活性を高めます。
類似化合物との比較
Similar compounds to 1-[5-HYDROXY-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE include:
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: This compound shares the pyrazole ring and trifluoromethyl group but lacks the methoxyphenyl group.
2-Methyl-5-(trifluoromethyl)-2H-pyrazol-3-ol: Similar in structure but with different substituents on the pyrazole ring. The uniqueness of 1-[5-HYDROXY-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C13H13F3N2O3 |
|---|---|
分子量 |
302.25 g/mol |
IUPAC名 |
1-[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C13H13F3N2O3/c1-8(19)18-12(20,7-11(17-18)13(14,15)16)9-4-3-5-10(6-9)21-2/h3-6,20H,7H2,1-2H3 |
InChIキー |
MKEDFDTTWNUOPC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C(CC(=N1)C(F)(F)F)(C2=CC(=CC=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-nitrophenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11542435.png)
![4-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11542449.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11542456.png)
![N~4~,N~4~'-pyridine-2,6-diylbis[N,N-di(propan-2-yl)benzene-1,4-dicarboxamide]](/img/structure/B11542464.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B11542465.png)
![2-bromo-4-chloro-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11542467.png)
![Ethyl 4-[(4E)-3,5-dioxo-4-(phenylmethylidene)pyrazolidin-1-YL]benzoate](/img/structure/B11542471.png)

![2-Amino-4-[4-(dimethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile](/img/structure/B11542481.png)

![2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11542506.png)
![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]adamantane-1-carboxamide](/img/structure/B11542514.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11542520.png)

